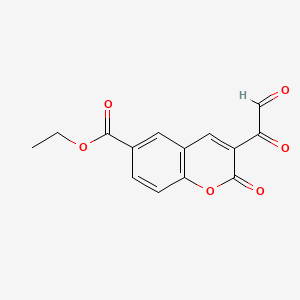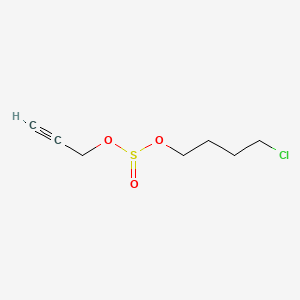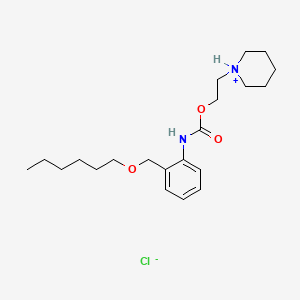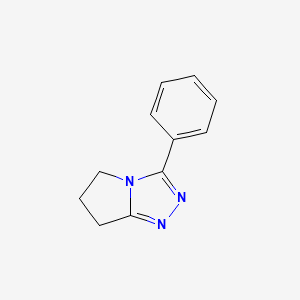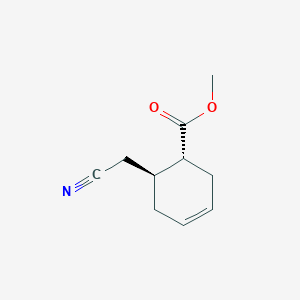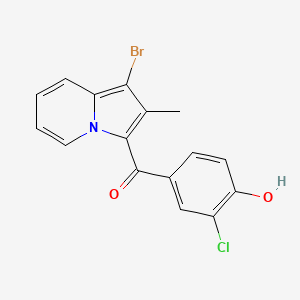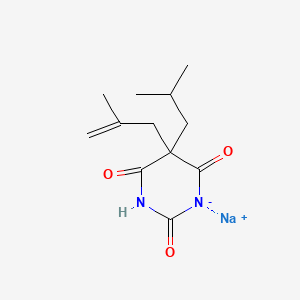
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of isobutyl and 2-methylallyl groups at the 5-position of the barbituric acid ring, which influences its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt typically involves the alkylation of barbituric acid. The process begins with the preparation of barbituric acid, which is synthesized by the condensation of urea with malonic acid. The barbituric acid is then subjected to alkylation using isobutyl bromide and 2-methylallyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or 2-methylallyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted barbiturates depending on the nucleophile used.
科学的研究の応用
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on the central nervous system and its potential use as a sedative or hypnotic agent.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, insomnia, and seizure disorders.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
類似化合物との比較
Similar Compounds
Phenobarbital sodium salt: Another barbiturate with sedative and anticonvulsant properties.
Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.
5-Isobutyl-5-(2,3-dihydroxypropyl)barbituric acid: A metabolite of 5-Isobutyl-5-(2-methylallyl)barbituric acid.
Uniqueness
5-Isobutyl-5-(2-methylallyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its combination of isobutyl and 2-methylallyl groups at the 5-position of the barbituric acid ring influences its potency, duration of action, and metabolic profile.
特性
CAS番号 |
73681-11-5 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;5-(2-methylprop-2-enyl)-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16;/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChIキー |
VMUCUSNDTKGFRO-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)

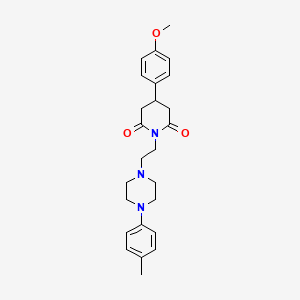
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
